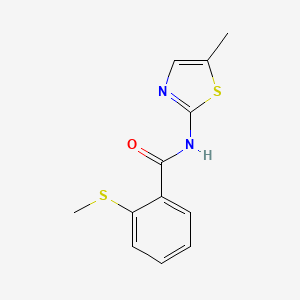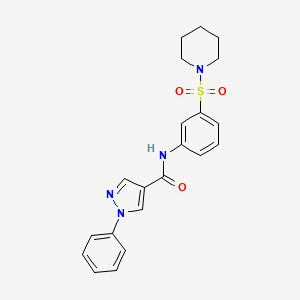![molecular formula C21H21N3O2 B7477736 N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide, commonly known as MCC, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. MCC belongs to the class of carbazole derivatives and has been found to possess significant biological activity.
作用機序
The mechanism of action of MCC is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. MCC binds to tubulin, a protein that plays a crucial role in cell division, and prevents its polymerization, leading to cell cycle arrest and apoptosis. MCC has also been found to induce the formation of microtubule bundles, which disrupt the normal functioning of the cytoskeleton and lead to cell death.
Biochemical and Physiological Effects:
MCC has been found to have several biochemical and physiological effects. In addition to its anti-tumor activity, MCC has been shown to possess anti-inflammatory and analgesic properties. MCC has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
実験室実験の利点と制限
One of the advantages of using MCC in lab experiments is its high potency and specificity. MCC has been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using MCC is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MCC. One area of research is the development of novel MCC derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of MCC in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MCC and its effects on cellular processes.
合成法
The synthesis of MCC involves the reaction of 4-aminobenzamide with methyl isocyanate, followed by cyclization with 1,2,3,4-tetrahydrocarbazole-3-carboxylic acid. The resulting product is then purified through recrystallization to yield MCC in high purity. The synthesis method has been well-established, and MCC can be produced in large quantities with high purity.
科学的研究の応用
MCC has been extensively studied for its potential therapeutic applications. One of the most promising applications of MCC is in the treatment of cancer. Studies have shown that MCC exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MCC has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
特性
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-20(25)13-6-9-15(10-7-13)23-21(26)14-8-11-19-17(12-14)16-4-2-3-5-18(16)24-19/h6-12,24H,2-5H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZINZLOODPTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)